Cas no 1476767-38-0 (2-Oxazolidinone, 4-(iodomethyl)-4-methyl-)

2-Oxazolidinone, 4-(iodomethyl)-4-methyl- Chemical and Physical Properties
Names and Identifiers
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- 2-Oxazolidinone, 4-(iodomethyl)-4-methyl-
- 4-(iodomethyl)-4-methyloxazolidin-2-one
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- Inchi: 1S/C5H8INO2/c1-5(2-6)3-9-4(8)7-5/h2-3H2,1H3,(H,7,8)
- InChI Key: DAMSPRGEWVHZHX-UHFFFAOYSA-N
- SMILES: O1CC(CI)(C)NC1=O
2-Oxazolidinone, 4-(iodomethyl)-4-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1249231-250mg |
4-(iodomethyl)-4-methyloxazolidin-2-one |
1476767-38-0 | 95% | 250mg |
$785 | 2023-09-04 | |
Chemenu | CM414848-250mg |
4-(iodomethyl)-4-methyloxazolidin-2-one |
1476767-38-0 | 95%+ | 250mg |
$*** | 2023-03-30 | |
A2B Chem LLC | BA58097-3mg |
4-(iodomethyl)-4-methyloxazolidin-2-one |
1476767-38-0 | 3mg |
$105.00 | 2024-04-20 | ||
A2B Chem LLC | BA58097-10mg |
4-(iodomethyl)-4-methyloxazolidin-2-one |
1476767-38-0 | 10mg |
$135.00 | 2024-04-20 | ||
Aaron | AR01KZUL-1g |
4-(iodomethyl)-4-methyloxazolidin-2-one |
1476767-38-0 | 95% | 1g |
$1429.00 | 2023-12-16 | |
1PlusChem | 1P01KZM9-100mg |
4-(iodomethyl)-4-methyloxazolidin-2-one |
1476767-38-0 | 95% | 100mg |
$363.00 | 2023-12-21 | |
Aaron | AR01KZUL-100mg |
4-(iodomethyl)-4-methyloxazolidin-2-one |
1476767-38-0 | 95% | 100mg |
$399.00 | 2023-12-16 | |
Aaron | AR01KZUL-2g |
4-(iodomethyl)-4-methyloxazolidin-2-one |
1476767-38-0 | 95% | 2g |
$2673.00 | 2023-12-16 | |
A2B Chem LLC | BA58097-250mg |
4-(iodomethyl)-4-methyloxazolidin-2-one |
1476767-38-0 | 95% | 250mg |
$735.00 | 2024-01-04 | |
A2B Chem LLC | BA58097-1g |
4-(iodomethyl)-4-methyloxazolidin-2-one |
1476767-38-0 | 95% | 1g |
$1460.00 | 2024-01-04 |
2-Oxazolidinone, 4-(iodomethyl)-4-methyl- Related Literature
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Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419
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Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
Additional information on 2-Oxazolidinone, 4-(iodomethyl)-4-methyl-
2-Oxazolidinone, 4-(Iodomethyl)-4-Methyl- (CAS No. 1476767-38-0)
2-Oxazolidinone, also known as 4-(Iodomethyl)-4-Methyl-2-Oxazolidinone, is a chemical compound with the CAS registry number 1476767-38-0. This compound belongs to the class of oxazolidinones, which are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in their ring structure. The presence of the oxazolidinone ring makes this compound particularly interesting for various applications in organic synthesis and medicinal chemistry.
The structure of 2-Oxazolidindione is characterized by a five-membered ring with an oxygen atom at position 1 and a nitrogen atom at position 3. The substituents at position 4 include an iodomethyl group (-CH₂I) and a methyl group (-CH₃), which are attached to the same carbon atom. This unique substitution pattern contributes to the compound's reactivity and selectivity in various chemical reactions.
Recent studies have highlighted the potential of oxazolidinones as building blocks in the synthesis of bioactive molecules. For instance, researchers have explored the use of 2-Oxazolidindione in the construction of peptide-based drugs and antibiotics. The iodomethyl group in this compound serves as a reactive site for nucleophilic substitutions, enabling the formation of diverse derivatives with tailored biological activities.
In terms of physical properties, 2-Oxazolidindione is typically a white crystalline solid with a melting point around 150°C. It is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in organic synthesis reactions that require precise control over reaction conditions.
The synthesis of 4-(Iodomethyl)-4-Methyl-2-Oxazolidinone involves a multi-step process that typically starts with the preparation of the oxazolidinone ring. This is followed by the introduction of the iodomethyl and methyl substituents through alkylation or substitution reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and minimizing environmental impact.
Oxazolidinones, including 2-Oxazolidindione, have found applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, these compounds are often used as intermediates in the synthesis of antibiotics, such as linezolid and other oxazolidinone-based drugs. Their ability to form stable amide bonds makes them valuable in peptide synthesis and drug delivery systems.
In agrochemistry, derivatives of Oxazolidindione have been investigated for their potential as herbicides and fungicides. The iodomethyl group in this compound plays a crucial role in its pesticidal activity by enhancing its stability and bioavailability. Recent studies have focused on optimizing these derivatives to improve their efficacy while reducing environmental toxicity.
The use of CAS No. 1476767-38-0 in materials science has also been explored, particularly in the development of advanced polymers and coatings. The oxazolidinone ring provides a platform for incorporating functional groups that can enhance the mechanical and thermal properties of these materials. Researchers have reported promising results in creating high-performance polymers using this compound as a monomer.
In conclusion, 2-Oxazolidindione, or CAS No. 1476767-38-0 strong>, is a versatile compound with significant potential in various chemical and pharmaceutical applications. Its unique structure, reactivity, and physical properties make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new applications for this compound, its role in advancing science and technology is expected to grow further.
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